molecular formula C9H4F4O4 B1442291 1,2-Benzenedicarboxylic acid, 4-fluoro-5-(trifluoromethyl)- CAS No. 905273-60-1

1,2-Benzenedicarboxylic acid, 4-fluoro-5-(trifluoromethyl)-

Cat. No.: B1442291
CAS No.: 905273-60-1
M. Wt: 252.12 g/mol
InChI Key: VUOJHSANHIUFQO-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4-fluoro-5-(trifluoromethyl)- is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the benzene ring, making it a unique and valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of electrophilic aromatic substitution reactions, where the benzene ring is functionalized with fluorine and trifluoromethyl groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 4-fluoro-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenedicarboxylic acids, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4-fluoro-5-(trifluoromethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-fluoro-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activities. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid (1,2-benzenedicarboxylic acid): A common isomer of benzenedicarboxylic acid.

    Isophthalic acid (1,3-benzenedicarboxylic acid): Another isomer with different substitution patterns.

    Terephthalic acid (1,4-benzenedicarboxylic acid): Widely used in the production of polyesters.

Uniqueness

1,2-Benzenedicarboxylic acid, 4-fluoro-5-(trifluoromethyl)- is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity, stability, and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-5-(trifluoromethyl)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O4/c10-6-2-4(8(16)17)3(7(14)15)1-5(6)9(11,12)13/h1-2H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOJHSANHIUFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195678
Record name 4-Fluoro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-60-1
Record name 4-Fluoro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905273-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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